3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyrazolo, imidazol, and sulfonamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazolo[1,5-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]imidazole ring.
Introduction of the Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents on the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo core and have been studied for their biomedical applications.
Indazole Derivatives: These compounds also feature a nitrogen-containing heterocycle and exhibit various biological activities.
Uniqueness
3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O2S/c14-11-9-10(1-2-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQGSZGDFPYCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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